molecular formula C21H18ClNO3 B2403136 N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide CAS No. 924834-10-6

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

Cat. No.: B2403136
CAS No.: 924834-10-6
M. Wt: 367.83
InChI Key: UGAPJICSJNBDKO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a synthetic propanamide derivative featuring a 4-acetylphenyl group attached to the amide nitrogen and a 5-(4-chlorophenyl)furan-2-yl moiety on the propanamide chain. This article compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and synthetic strategies.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c1-14(24)15-4-8-18(9-5-15)23-21(25)13-11-19-10-12-20(26-19)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAPJICSJNBDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a compound of interest due to its potential biological activities. This article reviews its biological significance, including antibacterial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H18ClNO
  • Molecular Weight : 367.8 g/mol
  • CAS Number : 924834-10-6

Antibacterial Properties

Research indicates that compounds containing furan moieties exhibit significant antibacterial activity. For instance, derivatives of 3-aryl-3(furan-2-yl) propanoic acid have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

  • Minimum Inhibitory Concentration (MIC) :
    • Compound derivatives have shown MIC values as low as 64 µg/mL against E. coli .
    • Other furan derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, focusing on its cytotoxic effects on different cancer cell lines.

  • Cell Line Studies :
    • The compound has been tested against multiple cancer cell lines, including Jurkat and A-431 cells, showing significant growth inhibition .
    • The structure-activity relationship (SAR) suggests that the presence of chlorophenyl groups enhances cytotoxicity .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several furan derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against Listeria monocytogenes and Bacillus cereus.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli64
This compoundStaphylococcus aureus128

Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on various cell lines. The findings highlighted its potential as a therapeutic agent in cancer treatment.

Cell LineIC50 (µM)
Jurkat<10
A-431<15

The SAR analysis indicated that substituents on the phenyl ring significantly influence the compound's potency against these cell lines .

Comparison with Similar Compounds

Structural Features

The target compound shares a propanamide backbone with modifications on the aromatic substituents. Key structural analogs include:

Compound Name R₁ (Amide N-Substituent) R₂ (Furan Substituent) Molecular Formula Molecular Weight (g/mol) Reference
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide 4-acetylphenyl 4-chlorophenyl C₂₁H₁₈ClNO₃ 367.83* -
N-(4-Butylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide 4-butylphenyl 4-chlorophenyl C₂₃H₂₄ClNO₂ 381.90
N-(4-fluorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide 4-fluorophenyl 4-chlorophenyl C₁₉H₁₅ClFNO₂ 359.79
N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide 4-acetylphenyl 4-fluorophenyl C₂₁H₁₈FNO₃ 351.38
N-(4-methylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide 4-methylphenyl 4-fluorophenyl C₂₀H₁₈FNO₂ 335.37

Notes:

  • R₁ modifications influence lipophilicity and hydrogen-bonding capacity. Acetyl groups (electron-withdrawing) enhance polarity compared to alkyl or halogen substituents .
  • R₂ substitutions (Cl vs.
  • *Estimated molecular weight for the target compound.

Physicochemical Properties

Data from analogs highlight trends in solubility, stability, and spectral characteristics:

  • Melting Points : Derivatives with bulkier substituents (e.g., 4-butylphenyl, 381.90 g/mol ) exhibit higher melting points (e.g., 64–83°C in oxadiazole-containing analogs) compared to halogenated variants .
  • Spectroscopy :
    • IR : Strong absorption bands at ~1650–1700 cm⁻¹ confirm amide C=O stretching. Aromatic C-Cl and C-F vibrations appear at 750–800 cm⁻¹ and 1100–1200 cm⁻¹, respectively .
    • NMR : Protons on the acetyl group (δ 2.5–2.7 ppm) and furan ring (δ 6.5–7.5 ppm) are characteristic .

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